N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound characterized by the presence of a pyridine ring, a tetrazole moiety, and a benzamide functional group. This compound is notable for its potential biological activities and applications in medicinal chemistry. The molecular formula is , with a molecular weight of approximately 280.28 g/mol. Its structural components suggest significant reactivity and interaction capabilities, making it a candidate for various scientific applications.
This compound falls under the classification of heterocyclic compounds, specifically those containing both nitrogen-rich tetrazole and aromatic systems. It is synthesized through multi-step organic reactions that involve the formation of the tetrazole ring and subsequent functionalization with pyridine and benzamide groups.
The synthesis of N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide typically involves several key steps:
These synthetic routes can be optimized for industrial production, utilizing continuous flow reactors and catalysts to improve efficiency and reduce environmental impact.
The molecular structure of N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide can be represented using various chemical notation systems:
InChI=1S/C14H12N6O/c21-14(16-9-12-5-1-2-7-15-12)11-4-3-6-13(8-11)20-10-17-18-19-20/h1-8,10H,9H2,(H,16,21)
PESDGODXWCWNCT-UHFFFAOYSA-N
C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3
The structure highlights the connectivity between the pyridine, tetrazole, and benzamide functional groups, which contribute to its chemical properties and potential biological activity.
N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide can participate in various chemical reactions:
The mechanism of action for N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide primarily involves its interaction with biological targets such as enzymes or receptors. The structural features allow for:
The benzamide group further enhances binding through additional interactions with target proteins, potentially influencing their activity .
Property | Value |
---|---|
Molecular Formula | C14H12N6O |
Molecular Weight | 280.28 g/mol |
Appearance | Typically crystalline |
Solubility | Soluble in organic solvents |
Melting Point | Not specified in available data |
These properties suggest that N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide may exhibit stability under standard laboratory conditions while being reactive enough for various chemical transformations.
N-(pyridin-2-ylmethyl)-4-(1H-tetrazol-1-yl)benzamide has several notable applications in scientific research:
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8